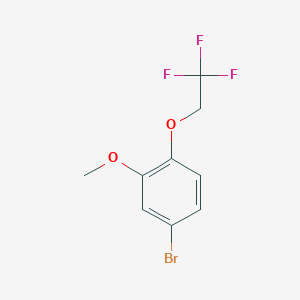

4-Bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene

CAS No.: 1872891-66-1

Cat. No.: VC3172354

Molecular Formula: C9H8BrF3O2

Molecular Weight: 285.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1872891-66-1 |

|---|---|

| Molecular Formula | C9H8BrF3O2 |

| Molecular Weight | 285.06 g/mol |

| IUPAC Name | 4-bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene |

| Standard InChI | InChI=1S/C9H8BrF3O2/c1-14-8-4-6(10)2-3-7(8)15-5-9(11,12)13/h2-4H,5H2,1H3 |

| Standard InChI Key | LJRSWCYWQRUVFQ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)Br)OCC(F)(F)F |

| Canonical SMILES | COC1=C(C=CC(=C1)Br)OCC(F)(F)F |

Introduction

4-Bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene is a complex organic compound featuring a benzene ring substituted with bromine, methoxy, and trifluoroethoxy groups. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.

Synthesis and Preparation

The synthesis of 4-Bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene typically involves a multi-step process, starting with a benzene derivative. The introduction of each substituent requires careful consideration of the directing effects of existing groups on the ring. For example, the methoxy group is an ortho/para director, which can influence the position of subsequent substitutions.

Synthesis Steps

-

Starting Material: Begin with a suitable benzene derivative, such as phenol or anisole.

-

Methoxy Group Introduction: If not already present, introduce the methoxy group via a Williamson ether synthesis or similar method.

-

Bromination: Use bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom, taking care to control the position based on existing substituents.

-

Trifluoroethoxy Group Introduction: This step may involve a nucleophilic substitution reaction using a trifluoroethoxide ion.

Applications and Research

While specific applications of 4-Bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene are not well-documented, compounds with similar structures are often explored in pharmaceutical and materials science research. The trifluoroethoxy group can impart unique properties, such as increased stability or altered solubility, making it useful in drug design or as intermediates in organic synthesis.

Safety and Handling

Handling of this compound should follow standard safety protocols for organic chemicals, including the use of protective equipment and ventilation. The presence of bromine and fluorine suggests potential hazards, such as toxicity and reactivity with certain materials.

Hazard Information

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume